

# Application Note: Quantification of Betahistine EP Impurity C in Bulk Drug Substance

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Compound of Interest		
Compound Name:	Betahistine EP Impurity C	
Cat. No.:	B1680200	Get Quote

AN-2025-1210

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of **Betahistine EP Impurity C** (N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride) in betahistine bulk drug substance using a High-Performance Liquid Chromatography (HPLC) method.

### Introduction

Betahistine is a histamine analogue used in the treatment of Ménière's disease. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities of betahistine, including Impurity C.[1][2][3] This impurity, chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride, must be monitored and quantified to ensure it does not exceed the limits specified in the pharmacopeia.[1][4]

This application note details a robust HPLC method for the accurate quantification of **Betahistine EP Impurity C** in bulk betahistine hydrochloride. The method is based on established chromatographic principles for the separation and detection of betahistine and its related substances.[5][6][7][8][9]

# **Experimental Protocols**



# **Materials and Reagents**

- Betahistine Hydrochloride Bulk Drug Substance (Sample)
- Betahistine EP Impurity C Reference Standard[1][2][3][10]
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Glacial Acetic Acid (Analytical Grade)
- Sodium Lauryl Sulfate (SLS)
- Deionized Water (Milli-Q or equivalent)

# **Equipment**

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- · Volumetric flasks and pipettes
- pH meter
- Syringe filters (0.45 μm)

# **Chromatographic Conditions**

The following chromatographic conditions are recommended for the analysis:



Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and a mixed solution (0.69 g of ammonium acetate in 1000 mL of water, pH adjusted to 4.7 with glacial acetic acid, then add 4.43 g of sodium lauryl sulfate).[9] A common mixing ratio is Acetonitrile:Mixed Solution (35:65 v/v).[11]
Flow Rate	1.0 mL/min[6][9]
Detection Wavelength	259 nm[9] or 261 nm[6]
Injection Volume	10 μL[11]
Column Temperature	40 °C[9]

# **Preparation of Solutions**

- 2.4.1. Mobile Phase Preparation Prepare the mixed aqueous solution by dissolving 0.69 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.7 with glacial acetic acid. Then, dissolve 4.43 g of sodium lauryl sulfate in this solution.[9] Prepare the final mobile phase by mixing acetonitrile and the prepared aqueous solution in the desired ratio (e.g., 35:65 v/v). [11] Filter and degas the mobile phase before use.
- 2.4.2. Standard Solution Preparation Accurately weigh about 10 mg of **Betahistine EP Impurity C** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected impurity level (e.g., 0.05% to 0.5% of the test solution concentration).
- 2.4.3. Test Solution Preparation Accurately weigh about 25 mg of the betahistine hydrochloride bulk drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

# **System Suitability**



Before sample analysis, inject the standard solution multiple times (n=5) to check the system suitability. The acceptance criteria should be as follows:

- Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
- Tailing factor for the Impurity C peak: Not more than 2.0.
- Theoretical plates (N) for the Impurity C peak: Not less than 2000.

# **Analytical Procedure**

- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solutions to generate a calibration curve.
- Inject the test solution.
- Identify the peak corresponding to Impurity C in the test solution chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of Impurity C in the test solution using the calibration curve.

### **Calculation**

The percentage of **Betahistine EP Impurity C** in the bulk drug substance can be calculated using the following formula:

#### Where:

- Area Impurity C is the peak area of Impurity C in the test solution.
- Area Standard is the peak area of Impurity C in the standard solution.
- Conc\_Standard is the concentration of the Impurity C standard solution (mg/mL).
- Conc\_Sample is the concentration of the betahistine hydrochloride sample in the test solution (mg/mL).



# **Data Presentation**

The following tables summarize the quantitative data for the analytical method validation.

Table 1: Linearity Data for Betahistine EP Impurity C

Concentration (µg/mL)	Peak Area (arbitrary units)
0.1	[Insert Data]
0.5	[Insert Data]
1.0	[Insert Data]
2.5	[Insert Data]
5.0	[Insert Data]
Correlation Coefficient (r²)	≥ 0.999

Table 2: Precision and Accuracy Data

Concentration (μg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Low QC	< 2.0%	< 2.0%	98.0 - 102.0%
Mid QC	< 2.0%	< 2.0%	98.0 - 102.0%
High QC	< 2.0%	< 2.0%	98.0 - 102.0%

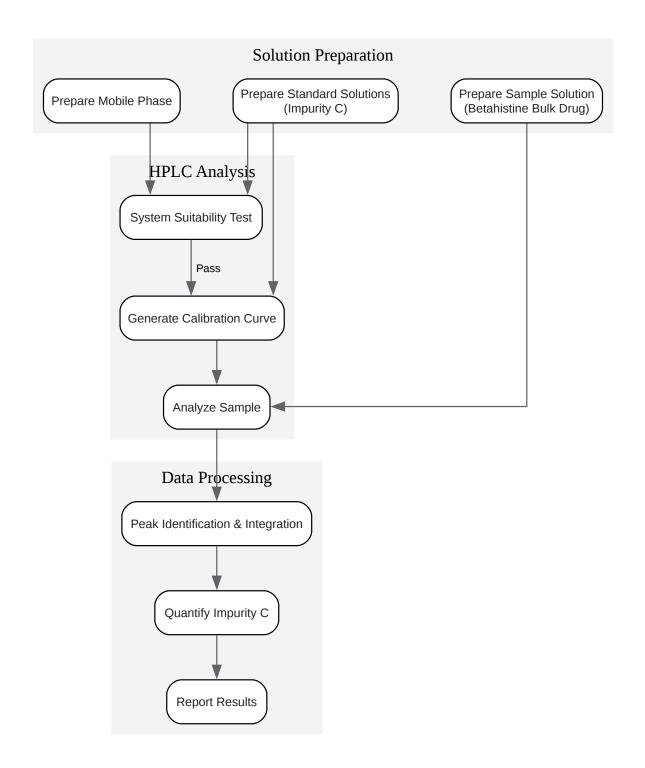
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (μg/mL)
LOD	[Insert Data based on S/N ratio of 3:1]
LOQ	[Insert Data based on S/N ratio of 10:1]

# Visualization



# **Experimental Workflow**



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Caption: Workflow for the quantification of Betahistine EP Impurity C.

This application note is for informational purposes only and may require optimization for specific laboratory conditions and equipment.

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